N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method allows for the incorporation of various functional groups and sterically hindered substrates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and have similar chemical properties.
Thiophene derivatives: These compounds contain the thiophene ring and are used in similar applications.
Uniqueness
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of pyrazole, thiophene, and benzodioxine structures. This combination provides a distinct set of chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-18(17-11-23-15-4-1-2-5-16(15)24-17)19-10-14(13-6-9-25-12-13)21-8-3-7-20-21/h1-9,12,14,17H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZHAKYHHTVCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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